REACTION_CXSMILES
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[S:1]1[C:5]([C:6]([O:8]CC)=O)=[N:4][CH:3]=[N:2]1.O.[NH2:12][NH2:13]>>[S:1]1[C:5]([C:6]([NH:12][NH2:13])=[O:8])=[N:4][CH:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
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246 mg
|
Type
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reactant
|
Smiles
|
S1N=CN=C1C(=O)OCC
|
Name
|
|
Quantity
|
0.151 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid in 173 mg
|
Name
|
|
Type
|
|
Smiles
|
S1N=CN=C1C(=O)NN
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |